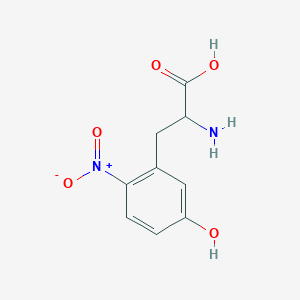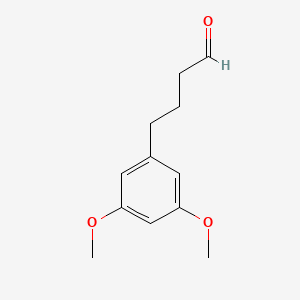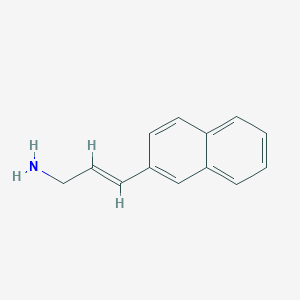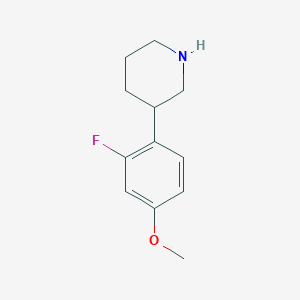
1-(2-Chloro-6-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-[(piperazin-1-yl)methyl]phenol is a chemical compound that features a phenol group substituted with a chlorine atom at the third position and a piperazine moiety at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[(piperazin-1-yl)methyl]phenol typically involves the reaction of 3-chloro-2-hydroxybenzyl chloride with piperazine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 3-chloro-2-[(piperazin-1-yl)methyl]phenol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solvents such as toluene or dichloromethane can aid in the extraction and purification of the product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various substituted phenols
Scientific Research Applications
3-chloro-2-[(piperazin-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-chloro-2-[(piperazin-1-yl)methyl]phenol involves its interaction with biological targets such as enzymes and receptors. The piperazine moiety can interact with neurotransmitter receptors, while the phenol group can participate in hydrogen bonding and other interactions with proteins. These interactions can modulate the activity of the target proteins and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-[(piperazin-1-yl)methyl]benzothiazole
- 3-chloro-2-[(piperazin-1-yl)methyl]benzimidazole
- 3-chloro-2-[(piperazin-1-yl)methyl]indole
Uniqueness
3-chloro-2-[(piperazin-1-yl)methyl]phenol is unique due to the presence of both a phenol group and a piperazine moiety. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
3-chloro-2-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15ClN2O/c12-10-2-1-3-11(15)9(10)8-14-6-4-13-5-7-14/h1-3,13,15H,4-8H2 |
InChI Key |
ORTBISNMVLPQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















